molecular formula C13H17FN2O3 B12757849 Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide CAS No. 96804-40-9

Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide

Cat. No.: B12757849
CAS No.: 96804-40-9
M. Wt: 268.28 g/mol
InChI Key: WUZZXPSGJPKJRH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoic acid core substituted with a fluorine atom and a hydrazide group that includes a methoxy and oxopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps. One common method starts with the fluorination of benzoic acid to introduce the fluorine atom at the 2-position. This is followed by the formation of the hydrazide group through the reaction of the fluorinated benzoic acid with a suitable hydrazine derivative. The methoxy and oxopropyl groups are then introduced through further reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets. The fluorine atom and hydrazide group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures but different substituents, such as 2-chlorobenzoic acid or 2-methylbenzoic acid.

    Hydrazides: Other hydrazide compounds with varying alkyl or aryl groups.

Uniqueness

Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to the specific combination of its substituents. The presence of both a fluorine atom and a methoxy-oxopropyl hydrazide group imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

96804-40-9

Molecular Formula

C13H17FN2O3

Molecular Weight

268.28 g/mol

IUPAC Name

methyl 3-[dimethylamino-(2-fluorobenzoyl)amino]propanoate

InChI

InChI=1S/C13H17FN2O3/c1-15(2)16(9-8-12(17)19-3)13(18)10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3

InChI Key

WUZZXPSGJPKJRH-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(CCC(=O)OC)C(=O)C1=CC=CC=C1F

Origin of Product

United States

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